molecular formula C7H17O4P B1601368 (3-Hydroxypropyl)phosphonic acid diethyl ester CAS No. 55849-69-9

(3-Hydroxypropyl)phosphonic acid diethyl ester

Cat. No.: B1601368
CAS No.: 55849-69-9
M. Wt: 196.18 g/mol
InChI Key: CUQDREPACNNCTH-UHFFFAOYSA-N
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Description

(3-Hydroxypropyl)phosphonic acid diethyl ester is a chemical building block of significant interest in scientific research, particularly in medicinal chemistry and organic synthesis. Phosphonate esters are widely recognized as key precursors to phosphonic acids, a class of compounds with diverse biological activity . These acids and their derivatives are explored as antibacterial agents, enzyme inhibitors, and biologically active compounds that can mimic natural phosphates and carboxylates, making them valuable for drug discovery efforts . The presence of both a phosphonate ester and a hydroxyl group in this molecule offers a versatile handle for further chemical modification. Researchers can utilize the phosphonate moiety for various reactions, such as hydrolysis to the corresponding acid or participation in carbon-carbon bond forming reactions, while the hydroxyl group can be selectively functionalized . This bifunctionality makes it a valuable intermediate for constructing more complex molecules, such as potential metalloprotease inhibitors or analogues of neurotransmitters like glutamate and GABA, which are relevant for central nervous system (CNS) therapeutic development . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-diethoxyphosphorylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQDREPACNNCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503720
Record name Diethyl (3-hydroxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55849-69-9
Record name Diethyl (3-hydroxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (3-Hydroxypropyl)phosphonic acid diethyl ester primarily involves the esterification of phosphonic acid derivatives and the introduction of the 3-hydroxypropyl group. Two main approaches are utilized:

Esterification of Phosphonic Acids to Diethyl Esters

A highly efficient and selective method for the preparation of phosphonic acid diethyl esters involves the use of triethyl orthoacetate as both reagent and solvent. This method allows for controlled mono- or diesterification depending on the reaction temperature and stoichiometry.

  • Reaction Conditions:

    • Temperature range: 30 °C to 90 °C
    • Excess triethyl orthoacetate (15–30 equivalents)
    • Reaction time: Several hours to 24 hours depending on substrate and temperature
  • Mechanism Insights:
    At lower temperatures (~30 °C), monoethyl esters form predominantly via an intermediate 1,1-diethoxyethyl ester. At elevated temperatures (~90 °C), the reaction favors diethyl ester formation with high selectivity and yield. Pyrophosphonate intermediates may form transiently but are consumed to yield diesters.

  • Advantages:

    • No need for additional catalysts or toxic reagents
    • Straightforward purification by evaporation of reaction mixture
    • Applicable to a variety of phosphonic acids, including aromatic and aliphatic substrates
    • Partial fulfillment of green chemistry principles

Table 1: Effect of Temperature on Esterification of Butylphosphonic Acid with Triethyl Orthoacetate

Entry Temperature (°C) Conversion (%) Monoester Yield (%) Diester Yield (%) Notes
1 30 85 80 5 Monoester favored
2 40 >99 75 20 Increased diester formation
3 70 >99 30 65 Diester favored
4 90 >99 1 95 High diester selectivity
5 100 >99 0 90 Partial product decomposition

Source: Adapted from selective esterification studies

Introduction of the 3-Hydroxypropyl Group

The 3-hydroxypropyl substituent can be introduced by nucleophilic ring-opening of epoxides such as glycidol or by substitution reactions on suitable phosphonate intermediates.

  • Epoxide Ring-Opening Method:
    Starting from glycidol, the epoxide ring can be opened by nucleophiles under controlled conditions to yield 3-hydroxypropyl phosphonate esters. This method allows for the incorporation of the hydroxypropyl moiety with stereochemical control if chiral epoxides are used.

  • Example Procedure:

    • Mitsunobu condensation of phenolic compounds with glycidol to form chiral epoxides
    • Subsequent ring-opening with phosphonate nucleophiles yields hydroxypropyl phosphonate esters
  • Advantages:

    • Enables synthesis of enantiomerically enriched products
    • Versatile for various substituted phosphonates

Source: Synthetic routes involving glycidol and Mitsunobu reactions

Dealkylation and Transesterification Techniques

To obtain the free phosphonic acid or selectively modify ester groups, bromotrimethylsilane (BTMS) is commonly used.

  • BTMS-Mediated Transesterification:

    • Dialkyl phosphonates react with BTMS to form bis(trimethylsilyl) phosphonate intermediates
    • Subsequent hydrolysis or methanolysis yields phosphonic acids or mono/diesters
    • Reaction is efficient and quantitative under mild conditions
  • Mechanistic Details:
    The nucleophilic terminal oxygen of the phosphonate attacks the silicon center, displacing bromide and forming silylated intermediates. Repeated cycles lead to full dealkylation.

  • Applications:
    This method is valuable for preparing this compound from corresponding dialkyl phosphonate precursors.

Source: Bromotrimethylsilane dealkylation mechanism and applications

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Triethyl Orthoacetate Esterification Triethyl orthoacetate, 30-90 °C, excess reagent High selectivity, mild conditions, scalable Requires excess reagent, temperature sensitive
Epoxide Ring-Opening Glycidol, Mitsunobu reaction, nucleophiles Stereocontrol, versatile substituent incorporation Multi-step, requires chiral control for enantiomers
BTMS Transesterification Bromotrimethylsilane, mild hydrolysis Efficient dealkylation, mild conditions Requires careful handling of BTMS

Research Findings and Practical Considerations

  • The temperature-dependent selectivity in esterification reactions provides a practical handle to obtain either monoesters or diesters of phosphonic acids, including this compound.
  • The use of triethyl orthoacetate as both reagent and solvent simplifies the reaction setup and purification.
  • Epoxide ring-opening strategies enable the introduction of the hydroxypropyl group with potential stereochemical control, important for bioactive phosphonate derivatives.
  • Bromotrimethylsilane-mediated dealkylation is a robust method to convert dialkyl phosphonates into free acids or selectively modified esters, facilitating downstream functionalization.
  • These methods collectively provide a versatile toolkit for the preparation of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxypropyl)phosphonic acid diethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of phosphonic acid derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can result in the formation of various phosphonic acid esters or amides.

Scientific Research Applications

Chemical Synthesis and Reagent Applications

(3-Hydroxypropyl)phosphonic acid diethyl ester serves as a versatile reagent in organic synthesis. Its ability to form stable linkages with biomolecules makes it suitable for:

  • Bioconjugation : The phosphonate group can react with amine or hydroxyl groups in biomolecules, facilitating the creation of complex bioconjugates. This property is particularly valuable in the development of drug delivery systems and biosensors.
  • Synthesis of Phosphonates : It can be used to synthesize other organophosphorus compounds, leveraging its reactivity to generate various phosphonate derivatives .

Biomedical Applications

The unique functional groups present in this compound lend themselves to several biomedical applications:

  • Drug Delivery Systems : Its biocompatibility and ability to form stable complexes with biological molecules make it a candidate for targeted drug delivery systems. The compound's hydroxyl group can be utilized for further functionalization, enhancing its therapeutic potential.
  • Prodrugs : Research indicates that phosphonic acids can serve as prodrugs, where they are converted into active forms within biological systems. This application is particularly relevant in developing antiviral agents and other therapeutic compounds .

Material Science

In material science, this compound has potential applications due to its chemical properties:

  • Flame Retardants : The presence of phosphorus in the compound can contribute to flame retardancy when incorporated into materials, making it valuable for improving the fire resistance of polymers and textiles.
  • Coatings and Surface Modifications : Its ability to interact with metal ions suggests potential use in creating coatings with specific functionalities, such as corrosion resistance or enhanced adhesion properties.

Environmental Applications

Given the increasing focus on environmentally friendly materials, this compound may find uses in:

  • Biodegradable Materials : Research is ongoing into its application in developing biodegradable polymers that can reduce environmental impact while maintaining performance characteristics.
  • Water Treatment : The compound's reactivity with metal ions could be harnessed for developing water purification technologies, particularly in removing heavy metals from contaminated water sources.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study demonstrated its use in synthesizing novel phosphonate-based prodrugs that exhibited significant antiviral activity against hepatitis C virus (HCV) through targeted delivery mechanisms .
  • Another research effort explored the compound's role as a pH-sensitive agent in imaging applications, showcasing its potential in medical diagnostics through chemical exchange saturation transfer (CEST) imaging techniques .

Mechanism of Action

The mechanism by which (3-Hydroxypropyl)phosphonic acid diethyl ester exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. In drug development, it may interact with specific molecular targets to modulate biological pathways.

Comparison with Similar Compounds

(3-Hydroxypropyl)phosphonic acid diethyl ester is similar to other phosphonic acid derivatives, such as:

  • Phosphonic acid monomethyl ester

  • Phosphonic acid monoethyl ester

  • Phosphonic acid dipropyl ester

These compounds share similar chemical properties but differ in their functional groups and applications. This compound is unique due to its hydroxypropyl group, which imparts specific reactivity and utility in various applications.

Biological Activity

(3-Hydroxypropyl)phosphonic acid diethyl ester (CAS No. 55849-69-9) is a phosphonate compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group attached to a propyl chain and two ethyl ester groups. This unique structure allows for various interactions within biological systems, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. It acts as a substrate or inhibitor for several enzymes involved in phospholipid metabolism and cell signaling.

  • Enzyme Interaction : The compound has been shown to modulate the activity of lipoprotein lipase, which plays a critical role in lipid metabolism. Studies indicate that it promotes lipoprotein lipase activity, enhancing lipid utilization in metabolic processes .
  • Cell Signaling : The presence of the phosphonate group allows the compound to mimic natural phosphate esters, which are crucial in signal transduction pathways. This mimicry can lead to altered cellular responses, particularly in cancer cells.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human lung cancer cells, showing significant inhibition of cell proliferation .
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits in models of neurodegeneration. Its ability to influence lipid metabolism could play a role in maintaining neuronal health.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Lipid Metabolism : A study involving murine models demonstrated that the administration of this compound led to improved lipid profiles and reduced markers of inflammation associated with metabolic syndrome .
  • Cancer Cell Line Testing : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusModel/Cell LineKey Findings
Lipid MetabolismMurine ModelEnhanced lipoprotein lipase activity
Anticancer ActivityHuman Lung Cancer CellsSignificant reduction in cell proliferation
NeuroprotectionNeuronal Cell ModelsPotential protective effects against neurodegeneration

Q & A

What are the optimal synthetic routes for preparing (3-hydroxypropyl)phosphonic acid diethyl ester, and how do reaction conditions influence yield?

The synthesis of phosphonic acid diethyl esters often involves nucleophilic substitution or phosphorylation reactions. For example, rhodium-catalyzed phosphorylation in aqueous media (25°C, 36 hours) with RhCl₃·3H₂O (10 mol%) enables efficient phosphorylation of di(3-hydroxypropyl)disulfide, yielding derivatives like O,O-diethyl S-(3-hydroxypropyl)phosphorothioate (52%) alongside byproducts . Reaction parameters such as catalyst loading, solvent choice (e.g., water for green chemistry), and stoichiometry significantly impact yield and purity. Alternative routes include acid-catalyzed esterification of phosphonic acids with alcohols, though yields may vary depending on steric and electronic effects of substituents .

How can spectroscopic techniques such as IR and NMR be utilized to characterize this compound?

IR spectroscopy is critical for identifying functional groups: phosphonate P=O stretches appear near 1250–1280 cm⁻¹, while C-O bonds in ester groups absorb at 1020–1060 cm⁻¹ . For NMR, ³¹P NMR provides direct insight into the phosphorus environment (δ ~20–30 ppm for diethyl phosphonates). ¹H and ¹³C NMR can resolve the hydroxypropyl chain (e.g., methylene protons adjacent to phosphorus at δ 1.5–2.5 ppm) and confirm esterification (ethyl groups at δ 1.3–1.4 ppm for CH₃ and δ 4.0–4.2 ppm for CH₂) .

What are the challenges in achieving stereoselective synthesis of derivatives of this compound using biocatalysts?

Biocatalytic approaches, such as baker’s yeast-mediated reductions, can introduce chirality. For instance, (3-chloro-2-oxo-propyl)phosphonic acid diethyl ester is reduced to (2R)-3-chloro-2-hydroxypropyl-phosphoric acid diethyl ester with high enantioselectivity, a precursor for (R)-carnitine . Challenges include substrate compatibility with enzymatic active sites, optimizing reaction pH/temperature for enzyme stability, and minimizing competing non-enzymatic pathways. Screening mutant enzymes or engineered strains may improve selectivity .

How does the hydroxypropyl group influence the reactivity of phosphonic acid diethyl esters in aqueous phosphorylation reactions?

The 3-hydroxypropyl moiety enhances hydrophilicity, enabling reactions in aqueous media. In Rh-catalyzed systems, the hydroxyl group may participate in hydrogen bonding, stabilizing transition states or intermediates. This group also affects solubility, facilitating interactions with water-soluble catalysts like RhCl₃, thereby improving reaction efficiency . Comparative studies with non-hydroxylated analogs (e.g., propylphosphonates) could clarify its role in reactivity.

Are there conflicting data in the literature regarding the environmental or toxicological profiles of phosphonic acid esters, and how can these be resolved?

Screening methodologies like the modified GreenScreen® assessment highlight discrepancies in hazard profiles. For example, N,N-bis-(2-hydroxylethyl) aminomethane phosphonic acid diethyl ester was evaluated using US EPA data, with variations in persistence, bioaccumulation, and toxicity scores depending on data sources . Resolving contradictions requires standardized testing protocols (e.g., OECD guidelines) and mechanistic studies to clarify degradation pathways and ecotoxicological endpoints.

How do catalytic systems (e.g., Rh vs. Pd) compare in mediating phosphorylation of hydroxypropyl-containing substrates?

Rhodium catalysts (e.g., RhCl₃·3H₂O) show efficacy in aqueous phosphorylation of hydroxypropyl derivatives, achieving moderate yields (52%) under mild conditions . Palladium systems, while common in cross-coupling, may require anhydrous conditions or ligands incompatible with hydroxy groups. Comparative studies should assess turnover frequency, functional group tolerance, and byproduct formation. Emerging catalysts (e.g., organocatalysts) could offer alternatives but require further optimization for phosphonate synthesis.

What analytical strategies are recommended for resolving byproducts in phosphonic acid ester syntheses?

Chromatographic techniques (HPLC, GC-MS) paired with spectroscopic methods (NMR, IR) are essential. For example, Rh-catalyzed reactions produce diethyl phosphate (4) and phosphorous acid diethyl ester (5) as byproducts, identifiable via ³¹P NMR (δ −5 to 5 ppm for phosphate derivatives) . Quantification via internal standards or calibration curves ensures accurate yield calculations.

How can computational modeling aid in predicting the reactivity of this compound?

Density functional theory (DFT) can model transition states and intermediates, predicting regioselectivity in phosphorylation or hydrolysis. For instance, calculating bond dissociation energies (BDEs) for P–O or C–O bonds may explain preferential cleavage sites. Molecular dynamics simulations can also assess solvation effects in aqueous reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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